molecular formula C14H16N4 B7458509 4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile

4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile

Cat. No. B7458509
M. Wt: 240.30 g/mol
InChI Key: DQEUKWWOOLHYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile, also known as Ro-20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase 4 (PDE4). It is a small molecule drug that has been widely used in scientific research for its ability to modulate cAMP signaling pathways.

Mechanism of Action

4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile is a selective inhibitor of PDE4, which is an enzyme that degrades cAMP. By inhibiting PDE4, 4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile increases intracellular cAMP levels, leading to downstream effects such as the activation of PKA and the regulation of gene expression.
Biochemical and Physiological Effects:
4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that 4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile can reduce inflammation and airway hyperresponsiveness in animal models of asthma.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile is its selectivity for PDE4, which allows for specific modulation of cAMP signaling pathways. However, one limitation of 4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile is its relatively low potency, which can require high concentrations of the drug to achieve desired effects.

Future Directions

For 4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile research could include the development of more potent analogs of the drug, the investigation of its effects on other signaling pathways, and the exploration of its potential therapeutic applications in diseases such as cancer and asthma. Additionally, further studies could be conducted to elucidate the mechanisms underlying 4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile's effects on cAMP signaling pathways.

Synthesis Methods

4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile can be synthesized using a multi-step process starting from 4-nitrobenzonitrile. The first step involves the reduction of 4-nitrobenzonitrile to 4-aminobenzonitrile using a reducing agent such as iron powder. The second step involves the reaction of 4-aminobenzonitrile with 3-bromopropylamine to form 4-[(3-aminopropyl)amino]benzonitrile. The final step involves the reaction of 4-[(3-aminopropyl)amino]benzonitrile with imidazole to form 4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile.

Scientific Research Applications

4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile has been widely used in scientific research for its ability to modulate cAMP signaling pathways. It has been shown to inhibit the degradation of cAMP by PDE4, leading to an increase in intracellular cAMP levels. This increase in cAMP levels can have a variety of downstream effects, including the activation of protein kinase A (PKA) and the regulation of gene expression.

properties

IUPAC Name

4-[(3-imidazol-1-ylpropylamino)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c15-10-13-2-4-14(5-3-13)11-16-6-1-8-18-9-7-17-12-18/h2-5,7,9,12,16H,1,6,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEUKWWOOLHYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCCN2C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile

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